molecular formula C15H19NO2 B8514308 N-(2-(7-methoxy-1,2-dihydronaphthalen-1-yl)ethyl)acetamide

N-(2-(7-methoxy-1,2-dihydronaphthalen-1-yl)ethyl)acetamide

Cat. No. B8514308
M. Wt: 245.32 g/mol
InChI Key: FBDZNYMAPCEFHE-UHFFFAOYSA-N
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Patent
US08871975B2

Procedure details

To a solution of the compound obtained in Step D (261 mg, 0.86 mmol) in a mixture of methanol/water (2/0.2 mL) at ambient temperature there is added sodium hydroxide (86 mg, 2.14 mmol). The mixture is stirred for 1 hour under reflux, and the solution is then cooled. Hydrochloric acid (2.6 mL, 2.6 mmol, 1N) is added and the mixture is stirred overnight. The aqueous phase is extracted with dichloromethane, and the organic phases are washed with saturated NaCl solution, dried over magnesium sulphate, filtered and evaporated. The title compound is obtained after purification by flash column chromatography (ethyl acetate-petroleum ether: 90-10, then ethyl acetate-methanol: 90-10) in the form of an oil in a yield of 61%.
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
C(O[CH:5]1[C:14]2[C:9](=[CH:10][C:11]([O:15][CH3:16])=[CH:12][CH:13]=2)[CH:8]([CH2:17][CH2:18][NH:19][C:20](=[O:22])[CH3:21])[CH2:7][CH2:6]1)(=O)C.[OH-].[Na+].Cl>CO.O>[CH3:16][O:15][C:11]1[CH:10]=[C:9]2[C:14]([CH:5]=[CH:6][CH2:7][CH:8]2[CH2:17][CH2:18][NH:19][C:20](=[O:22])[CH3:21])=[CH:13][CH:12]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
261 mg
Type
reactant
Smiles
C(C)(=O)OC1CCC(C2=CC(=CC=C12)OC)CCNC(C)=O
Name
Quantity
0.2 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
86 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the solution is then cooled
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
WASH
Type
WASH
Details
the organic phases are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C2C=CCC(C2=C1)CCNC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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